molecular formula C20H24N2O4S B11070564 4-ethoxy-N-[4-(2-methyl-5-oxo-4-propyltetrahydrofuran-2-yl)-1,3-thiazol-2-yl]benzamide

4-ethoxy-N-[4-(2-methyl-5-oxo-4-propyltetrahydrofuran-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B11070564
M. Wt: 388.5 g/mol
InChI Key: UCJFHUUHJUCDHK-UHFFFAOYSA-N
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Description

4-ETHOXY-N-[4-(2-METHYL-5-OXO-4-PROPYLOXOLAN-2-YL)-13-THIAZOL-2-YL]BENZAMIDE is a complex organic compound with a unique structure that includes an ethoxy group, a thiazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHOXY-N-[4-(2-METHYL-5-OXO-4-PROPYLOXOLAN-2-YL)-13-THIAZOL-2-YL]BENZAMIDE typically involves multiple steps, starting with the preparation of the thiazole ring and the benzamide moiety. One common method involves the reaction of 2-methyl-5-oxo-4-propyloxolane with a thiazole derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

4-ETHOXY-N-[4-(2-METHYL-5-OXO-4-PROPYLOXOLAN-2-YL)-13-THIAZOL-2-YL]BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-ETHOXY-N-[4-(2-METHYL-5-OXO-4-PROPYLOXOLAN-2-YL)-13-THIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ETHOXY-N-[4-(2-METHYL-5-OXO-4-PROPYLOXOLAN-2-YL)-13-THIAZOL-2-YL]BENZAMIDE is unique due to its specific structural features, such as the combination of an ethoxy group, a thiazole ring, and a benzamide moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H24N2O4S

Molecular Weight

388.5 g/mol

IUPAC Name

4-ethoxy-N-[4-(2-methyl-5-oxo-4-propyloxolan-2-yl)-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C20H24N2O4S/c1-4-6-14-11-20(3,26-18(14)24)16-12-27-19(21-16)22-17(23)13-7-9-15(10-8-13)25-5-2/h7-10,12,14H,4-6,11H2,1-3H3,(H,21,22,23)

InChI Key

UCJFHUUHJUCDHK-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC(OC1=O)(C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OCC

Origin of Product

United States

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